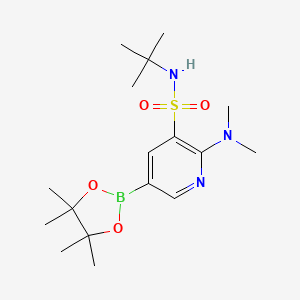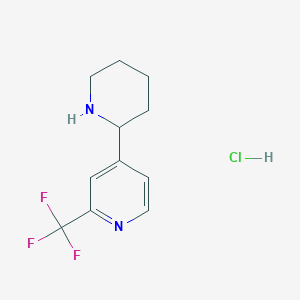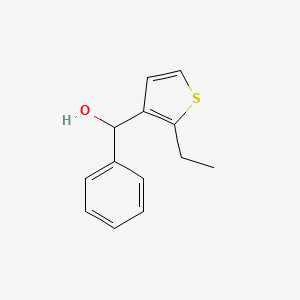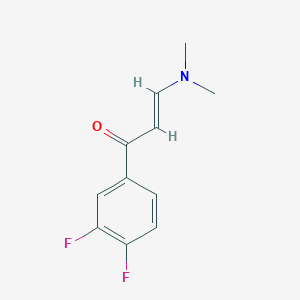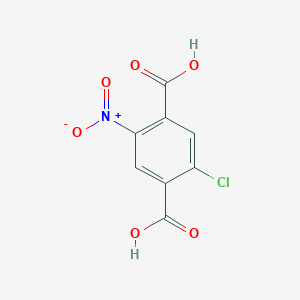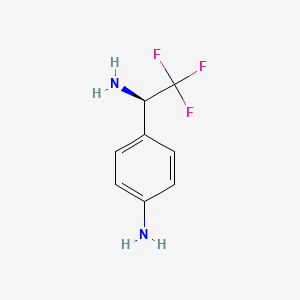
(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chiral compound with a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline typically involves the introduction of a trifluoromethyl group to an aniline derivative. One common method is through the reaction of 4-nitroaniline with a trifluoromethylating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol
- ®-3-(1-Amino-2,2,2-trifluoroethyl)aniline
Uniqueness
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9F3N2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m1/s1 |
InChI-Schlüssel |
OBHDPXUAHBSVPI-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
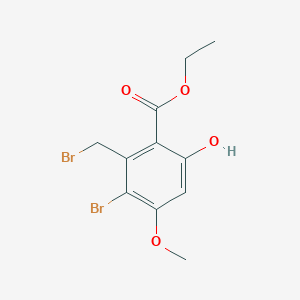
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
